
3-Deoxy-3-fluoro-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-3-fluoro-D-glucitol: is a fluorinated derivative of D-glucitol, characterized by the replacement of a hydroxyl group with a fluorine atom at the third carbon position
Mechanism of Action
Target of Action
The primary target of 3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is the glucokinase enzyme . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .
Mode of Action
FDG operates by impeding the activity of the glucokinase enzyme . This inhibition disrupts the normal process of glycolysis, leading to a significant decline in blood glucose concentrations .
Biochemical Pathways
The compound affects the glycolytic pathway by inhibiting the action of glucokinase . This results in a decrease in the conversion of glucose to glucose-6-phosphate, thereby reducing the overall rate of glycolysis . It’s also a substrate for NAD-linked sorbitol dehydrogenase .
Pharmacokinetics
It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with the glucokinase enzyme .
Result of Action
The molecular and cellular effects of FDG’s action primarily involve a reduction in blood glucose levels . By inhibiting glucokinase, FDG disrupts glucose metabolism, leading to a decrease in the amount of glucose that is converted into glucose-6-phosphate. This results in lower blood glucose concentrations .
Action Environment
It’s known that the compound’s efficacy as an antidiabetic drug is significant, suggesting that it may be relatively stable and effective under physiological conditions .
Biochemical Analysis
Cellular Effects
In the context of cellular effects, 3-Deoxy-3-fluoro-D-galactitol has been found to have significant impacts. For instance, lens epithelial cells cultured in 3-Deoxy-3-fluoro-D-galactitol medium formed only 3-fluoro-3-deoxy-D-galactitol. These cells developed multiple cytoplasmic vacuoles which was prevented by the aldose reductase inhibitor AL 1576 .
Molecular Mechanism
The molecular mechanism of 3-Deoxy-3-fluoro-D-galactitol involves its ability to impede the glucokinase enzyme, leading to a notable decline in blood glucose concentrations. It is preferentially utilized by aldose reductase and glucose dehydrogenase, making its metabolism a marker for these particular enzyme activities .
Temporal Effects in Laboratory Settings
Metabolic Pathways
3-Deoxy-3-fluoro-D-galactitol is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .
Transport and Distribution
3-Deoxy-3-fluoro-D-galactitol is transported into tissues, including brain tissue, at rates similar to those of glucose
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of D-glucitol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-deoxy-3-fluoro-D-gluconic acid.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products Formed:
Oxidation: 3-Deoxy-3-fluoro-D-gluconic acid.
Reduction: D-glucitol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Deoxy-3-fluoro-D-glucitol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound serves as a probe to study enzyme-substrate interactions, particularly those involving glucokinase and hexokinase. It is also used to investigate metabolic pathways involving fluorinated sugars .
Medicine: this compound has shown potential as an antidiabetic agent by inhibiting glucokinase, leading to reduced blood glucose levels. It is also explored for its use in positron emission tomography (PET) imaging due to its structural similarity to glucose.
Industry: In the industrial sector, this compound is utilized in the production of fluorinated polymers and materials with enhanced chemical resistance and stability .
Comparison with Similar Compounds
3-Deoxy-3-fluoro-D-glucose: Similar in structure but differs in the position of the fluorine atom.
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
4-Deoxy-4-fluoro-D-glucose: Fluorinated at the fourth carbon position, used in metabolic studies
Uniqueness: 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific fluorination at the third carbon position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
34339-82-7 |
|---|---|
Molecular Formula |
C6H13FO5 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-4-fluorohexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
ZEGLBRXQLUKRML-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Synonyms |
4-Deoxy-4-fluoro-L-gulitol |
Origin of Product |
United States |
Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?
A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


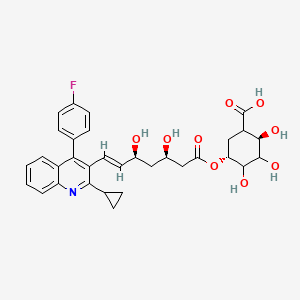
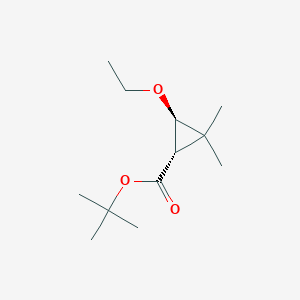
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

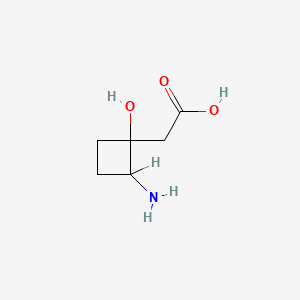
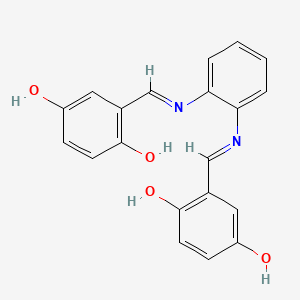
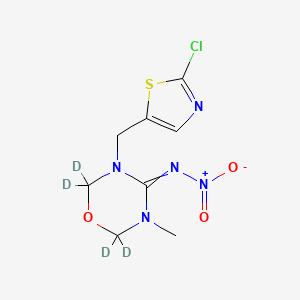
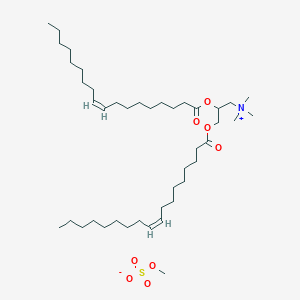


![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)
